(3-Cyclopentylfuran-2-yl)boronic acid
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Overview
Description
(3-Cyclopentylfuran-2-yl)boronic acid is an organoboron compound with the molecular formula C9H13BO3 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopentylfuran-2-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction uses bis(pinacolato)diboron (B2pin2) as the boron source and an appropriate aryl halide or vinyl halide as the starting material. The reaction is catalyzed by a palladium complex, such as PdCl2(dppf), and requires a base like potassium acetate (KOAc) to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for the handling and performing of organolithium chemistry on a multigram scale, enabling the synthesis of various compounds with high throughput and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopentylfuran-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Boranes or boronate esters.
Substitution: New carbon-carbon bonds, forming biaryl or vinyl-aryl compounds.
Scientific Research Applications
(3-Cyclopentylfuran-2-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Cyclopentylfuran-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boron atom in the boronic acid group acts as a Lewis acid, accepting electron pairs from nucleophiles, leading to the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Uniqueness
(3-Cyclopentylfuran-2-yl)boronic acid is unique due to its cyclopentyl and furan moieties, which provide distinct steric and electronic properties compared to other boronic acids. These unique features can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C9H13BO3 |
---|---|
Molecular Weight |
180.01 g/mol |
IUPAC Name |
(3-cyclopentylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C9H13BO3/c11-10(12)9-8(5-6-13-9)7-3-1-2-4-7/h5-7,11-12H,1-4H2 |
InChI Key |
DWWHTCZEQISTKX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CO1)C2CCCC2)(O)O |
Origin of Product |
United States |
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